
3-Bromophenylboronic acid n-methylcarboxy-n-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is a compound that combines the properties of boronic acids and glycinates. Boronic acids are known for their ability to form stable covalent bonds with diols, making them valuable in various chemical reactions, particularly in organic synthesis. Glycinates, on the other hand, are derivatives of glycine, an amino acid, and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate typically involves the reaction of 3-bromophenylboronic acid with N-methylcarboxy-n-methylglycine. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a borate ester.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate involves its ability to form stable covalent bonds with diols. This property makes it an effective inhibitor of enzymes that have diol-containing active sites. The compound can interact with molecular targets through boron-oxygen interactions, affecting the activity of the target enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the glycinate moiety.
N-methylcarboxy-n-methylglycine: Similar in structure but lacks the boronic acid group.
Uniqueness
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is unique due to its combination of boronic acid and glycinate properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H15BBrNO6 |
|---|---|
Molekulargewicht |
347.96 g/mol |
IUPAC-Name |
(3-bromophenyl)boronic acid;2-[methoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H6BBrO2.C5H9NO4/c8-6-3-1-2-5(4-6)7(9)10;1-6(3-4(7)8)5(9)10-2/h1-4,9-10H;3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
XQULGFSIOUQBPW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Br)(O)O.CN(CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


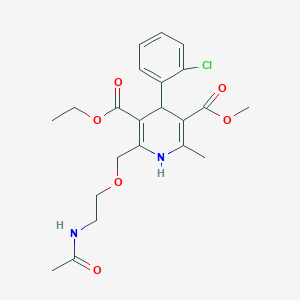

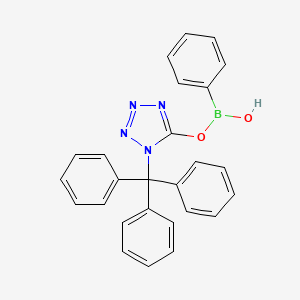
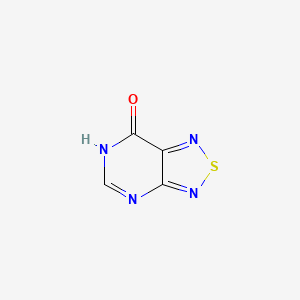
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
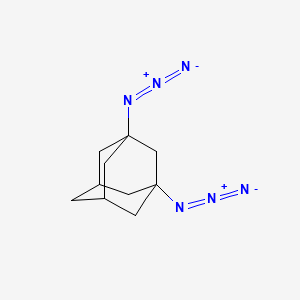
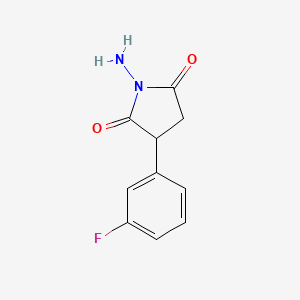

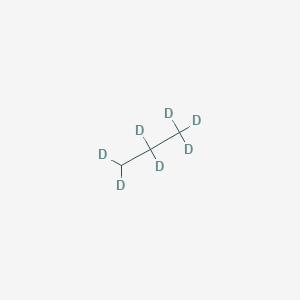
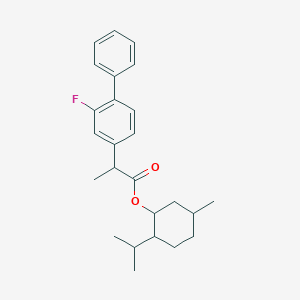
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)

